Lower UROD Affinity vs. Uroporphyrinogen III
Uroporphyrinogen I shows consistently higher Km values (lower affinity) for uroporphyrinogen decarboxylase compared to uroporphyrinogen III across multiple species, confirming it is a poorer substrate [1][2]. In Saccharomyces cerevisiae, Km values at pH 5.7 are 10 nM for uroporphyrinogen I versus 6 nM for uroporphyrinogen III [1]. In Rhodobacter sphaeroides, the Km values are 1.8 µM for uroporphyrinogen I versus 6.0 µM for uroporphyrinogen III [2]. The rate-limiting step for uroporphyrinogen I decarboxylation at 4 µM is the elimination of the fourth carboxyl group, whereas for uroporphyrinogen III it is the elimination of the second carboxyl [1].
| Evidence Dimension | Enzyme affinity (Km) and decarboxylation kinetics |
|---|---|
| Target Compound Data | Km = 10 nM (S. cerevisiae); Km = 1.8 µM (R. sphaeroides); Rate-limiting step: elimination of 4th carboxyl |
| Comparator Or Baseline | Uroporphyrinogen III: Km = 6 nM (S. cerevisiae); Km = 6.0 µM (R. sphaeroides); Rate-limiting step: elimination of 2nd carboxyl |
| Quantified Difference | Km 1.7-fold higher in yeast; 3.3-fold lower in bacteria; different rate-limiting decarboxylation steps |
| Conditions | S. cerevisiae UROD at pH 5.7, 37°C; R. sphaeroides UROD |
Why This Matters
The kinetic differences demonstrate that uroporphyrinogen I is a distinct substrate that cannot be used interchangeably with uroporphyrinogen III for enzyme assays; researchers must select the appropriate isomer for their experimental model.
- [1] Felix, F., & Brouillet, N. (1990). Purification and properties of uroporphyrinogen decarboxylase from Saccharomyces cerevisiae. European Journal of Biochemistry, 188(2), 393-403. View Source
- [2] Jones, R. M., & Jordan, P. M. (1993). Purification and properties of the uroporphyrinogen decarboxylase from Rhodobacter sphaeroides. Biochemical Journal, 293(3), 703–712. View Source
